N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is fused with a benzyl and ethyl group, as well as a 4-methylphenyl substituent.
Preparation Methods
The synthesis of N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted phenol with benzoyl chloride under low temperature conditions to form benzoylated products. These products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones . Further reactions, including cyclization and functional group modifications, lead to the final compound.
Chemical Reactions Analysis
N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Scientific Research Applications
N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as dihydrofolate reductase (DHFR), leading to antitumor effects . Additionally, its structure enables it to bind to various receptors and proteins, modulating their activity and resulting in diverse biological effects.
Comparison with Similar Compounds
N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE can be compared with other thienopyrimidine derivatives, such as:
Piritrexim: Another thienopyrimidine compound known for its DHFR inhibitory activity and antitumor effects.
Hydroxy benzophenones: Compounds synthesized through similar synthetic routes and used in various chemical and biological applications.
The uniqueness of N-BENZYL-N-ETHYL-2-[3-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]ACETAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23N3O3S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(4-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-3-25(15-18-7-5-4-6-8-18)21(28)16-26-20-13-14-31-22(20)23(29)27(24(26)30)19-11-9-17(2)10-12-19/h4-14H,3,15-16H2,1-2H3 |
InChI Key |
QGMHFBXULBNIFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC=C3 |
Origin of Product |
United States |
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